6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride typically involves multiple steps, starting with the construction of the indole ring system. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The spiro linkage is then formed through a subsequent intramolecular cyclization reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted spiro compounds.
Scientific Research Applications
Chemistry: In chemistry, 6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be harnessed for various applications, such as in the creation of advanced polymers or coatings.
Mechanism of Action
The mechanism by which 6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary, but they often include modulation of biochemical processes or signaling pathways.
Comparison with Similar Compounds
Spiro[indole-3,4'-oxane] derivatives: These compounds share the spiro structure but may have different substituents or functional groups.
Indole derivatives: Other indole-based compounds with varying side chains and substitutions.
Uniqueness: 6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride stands out due to its specific methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Properties
IUPAC Name |
6-methylspiro[1,2-dihydroindole-3,4'-oxane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-10-2-3-11-12(8-10)14-9-13(11)4-6-15-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURJKAXPAVGIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCOCC3)CN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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